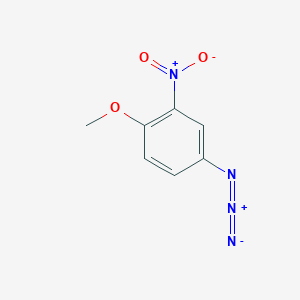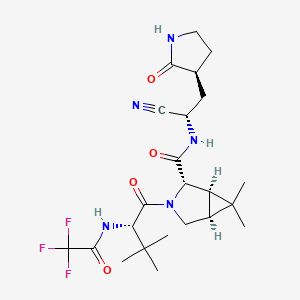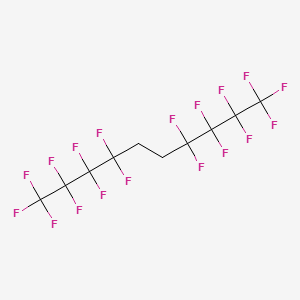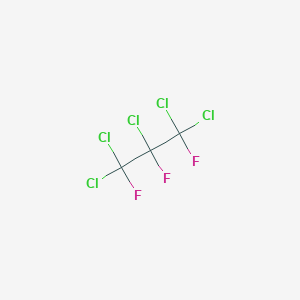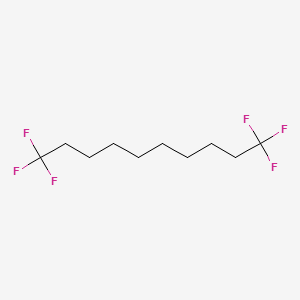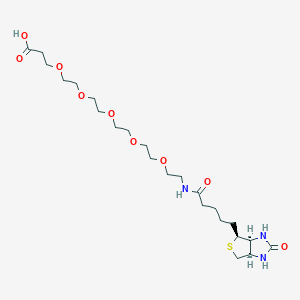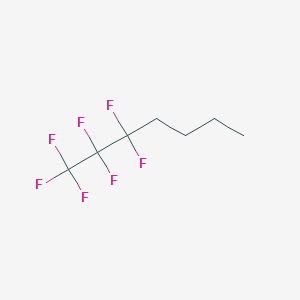
1,1,1,2,2,3,3-Heptafluoroheptane
Vue d'ensemble
Description
1,1,1,2,2,3,3-Heptafluoroheptane is a chemical compound with the molecular formula C7H9F7 . It has an average mass of 226.135 Da and a monoisotopic mass of 226.059250 Da .
Molecular Structure Analysis
The molecular structure of 1,1,1,2,2,3,3-Heptafluoroheptane consists of 7 carbon atoms, 9 hydrogen atoms, and 7 fluorine atoms .Physical And Chemical Properties Analysis
1,1,1,2,2,3,3-Heptafluoroheptane has an average mass of 226.135 Da and a monoisotopic mass of 226.059250 Da .Applications De Recherche Scientifique
Intermolecular Aggregates and Molecular Interactions
1,1,1,2,2,3,3-Heptafluoroheptane has been studied in the context of perfluorocarbon-hydrocarbon discrete intermolecular aggregates. Research by Fontana et al. (2002) identified stable aggregates formed with 1-iodoperfluoroalkanes and iodopentafluorobenzene, characterized by exceptionally short N⋯I contacts. These aggregates were analyzed through NMR spectroscopy and X-ray diffraction, revealing insights into the interdigitation of perfluorocarbon and hydrocarbon modules due to co-operative -C-H > F-C- interactions (Fontana et al., 2002).
Synthesis of Polyfluoro-Cycloalkanes and -Alkenes
Research has also focused on the synthesis of polyfluoro-cycloalkanes, including heptanes. Tatlow (1995) reviewed work on families of polyfluoro-cyclohexanes, -butanes, -pentanes, and -heptanes, demonstrating the creation of derived cyclo-enes and -dienes through eliminations of hydrogen fluoride. These compounds were assigned precise stereochemical structures, contributing significantly to the field of fluorine chemistry (Tatlow, 1995).
Photochemical Isomerization Studies
The photochemical isomerization of hexafluoro-1H-azepines to hexafluoro-2-azabicyclo[3.2.0]hepta-3,6-dienes has been investigated by Barlow et al. (1982). This study provided insights into the reactions and transformations of these compounds, contributing to the understanding of heterocyclic polyfluoro-compounds (Barlow et al., 1982).
Fluorocarbon Polymer Models
In the field of polymer chemistry, heptafluoro-2-iodopropane has been used as a chain-transfer agent in telomerization reactions, as explored by Chambers et al. (1964). This research has implications for the synthesis of fluorocarbon polymers, expanding the application of fluorinated compounds in material science (Chambers et al., 1964).
Catalytic Studies in Organometallic Chemistry
Trinchillo et al. (2016) synthesized and characterized [(NHC)-Au-X] complexes with 1,1,1,2,2,3,3-heptafluoroheptane as one of the components. These complexes were tested as catalysts in methoxylation reactions, offering insights into the role of fluorinated compounds in catalytic processes (Trinchillo et al., 2016).
Luminescent Studies with L
anthanide ComplexesResearch on the synthesis and luminescent properties of lanthanide complexes involving 1,1,1,2,2,3,3-heptafluoroheptane-related ligands has been conducted by Sun et al. (2006). These studies provided valuable information on the photophysical properties of these complexes, which could have potential applications in telecommunications due to their near-infrared luminescence (Sun et al., 2006).
Fluorine Chemistry and Organofluorine Compounds
The study of fluorine chemistry, including the reactions and properties of heptafluoro-1-iodopropane and related compounds, has been a significant area of research. This includes investigations into the reactivity, acidities, and unique features of highly fluorinated compounds, contributing to the broader understanding of organofluorine chemistry and its applications (Tatlow, 2000).
Environmental and Health Implications
Tsai (2009) explored the environmental and health hazards of liquid perfluoro-n-alkanes, including perfluoroheptane. This research is crucial for understanding the impact of these compounds on health and the environment, especially considering their classification as potent greenhouse gases (Tsai, 2009).
Safety And Hazards
1,1,1,2,2,3,3-Heptafluoroheptane is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing fumes, mist, spray, vapors, and contact with skin and eyes. It’s recommended to use personal protective equipment, ensure adequate ventilation, and store in a well-ventilated place .
Propriétés
IUPAC Name |
1,1,1,2,2,3,3-heptafluoroheptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F7/c1-2-3-4-5(8,9)6(10,11)7(12,13)14/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNUMBKYLJWTIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(C(F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60599647 | |
| Record name | 1,1,1,2,2,3,3-Heptafluoroheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,2,2,3,3-Heptafluoroheptane | |
CAS RN |
152076-35-2 | |
| Record name | 1,1,1,2,2,3,3-Heptafluoroheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




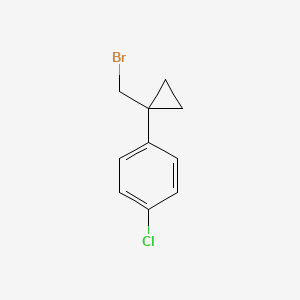
![4H-Pyrano[4,3-d]thiazol-2-amine, 6,7-dihydro-4,4-dimethyl-](/img/structure/B3392322.png)
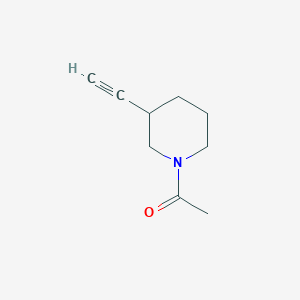
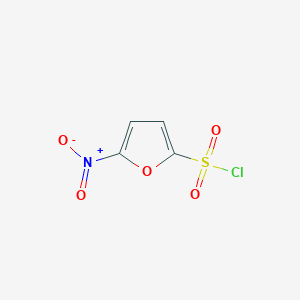
![2-Amino-7-chlorobenzo[d]thiazol-4-ol](/img/structure/B3392331.png)
